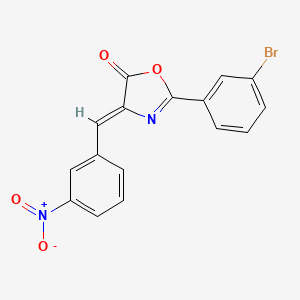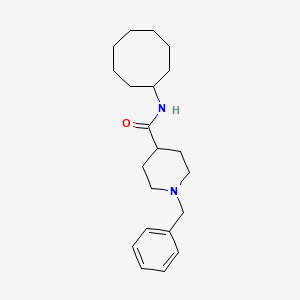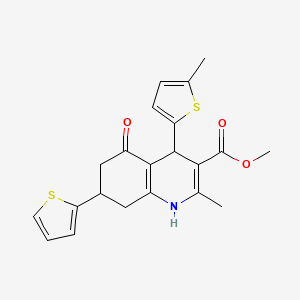![molecular formula C21H25ClO3 B5119307 4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'ACMB' and is a member of the family of aryl ether compounds. The synthesis method of ACMB involves the reaction of 2-methoxyphenol with 2-chloro-4-methylphenol in the presence of sodium hydride, followed by the addition of allyl bromide and potassium carbonate.
作用机制
The mechanism of action of ACMB is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer cell growth and inflammation. ACMB has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. ACMB also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ACMB has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. ACMB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ACMB also reduces inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, ACMB has been shown to protect neurons from oxidative stress and apoptosis, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
The advantages of ACMB for lab experiments include its high potency and specificity for various targets, as well as its low toxicity. ACMB also exhibits good solubility in various solvents, which makes it easy to work with in the lab. However, the limitations of ACMB include its limited availability and high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on ACMB, including the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the investigation of its potential side effects. Additionally, further studies are needed to elucidate the mechanism of action of ACMB and to identify its molecular targets. The use of ACMB in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of ACMB involves several steps, starting with the reaction of 2-methoxyphenol with 2-chloro-4-methylphenol in the presence of sodium hydride. This reaction leads to the formation of a phenoxide intermediate, which is then reacted with allyl bromide and potassium carbonate to form the final product. The yield of ACMB can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
科学研究应用
ACMB has been studied extensively for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neuroprotection. In cancer treatment, ACMB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ACMB also exhibits anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, ACMB has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO3/c1-4-7-17-9-11-20(21(15-17)23-3)25-13-6-5-12-24-19-10-8-16(2)14-18(19)22/h4,8-11,14-15H,1,5-7,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHYSBFROVVECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)CC=C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)
![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)

![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
